![molecular formula C19H20FNO2 B2432194 (E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methylanilino)prop-2-en-1-one CAS No. 477889-22-8](/img/structure/B2432194.png)

(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methylanilino)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

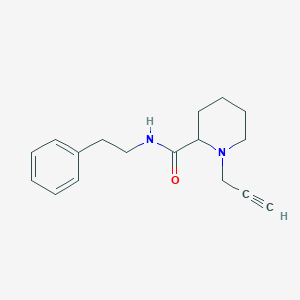

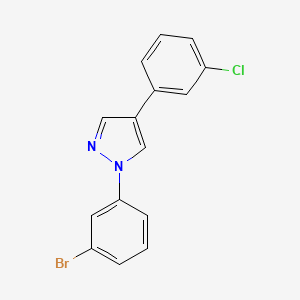

(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methylanilino)prop-2-en-1-one, also known as FPMAP, is a synthetic compound of the prop-2-en-1-one class that has recently become of interest to the scientific community due to its potential applications. This compound is an analogue of the compound prop-2-en-1-one, which has been used in various scientific studies for its unique properties. FPMAP has been found to exhibit similar properties to that of prop-2-en-1-one, while also possessing additional advantages that make it a promising compound for further research.

Scientific Research Applications

Synthesis and Assessment of Substituent Effect

(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methylanilino)prop-2-en-1-one compounds are synthesized through condensation reactions. The studies focus on how substituents affect the physical and spectral properties of these compounds. The synthesized compounds are characterized by UV, IR, and NMR spectral data, and the effects of different substituents are analyzed through statistical methods (Balaji et al., 2015).

Photophysical Properties

The photophysical properties of certain derivatives of this compound are influenced by solvent polarity. This influence manifests as shifts in absorption and fluorescence spectra due to intramolecular charge transfer interactions. The molecules exhibit different dipole moments in their ground and excited states, and these properties are investigated in various solvents, providing insights into their potential applications in photophysical and photochemical domains (Kumari et al., 2017).

Molecular Structure and Hyperpolarizability

A specific derivative of this compound demonstrates significant first hyperpolarizability, indicating potential applications in nonlinear optics. The molecular structure, confirmed by X-ray diffraction studies, and the stability due to hyper-conjugative interactions and charge delocalization, are analyzed. The study sheds light on the electron density transfer within the molecule, which is crucial for its electronic and optical properties (Najiya et al., 2014).

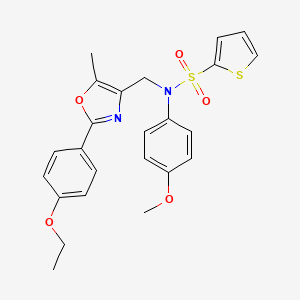

Crystal Structures and Packing

The crystal packing and structure of certain derivatives are characterized by intermolecular hydrogen bonding, which links the molecules into specific patterns. These structural insights are crucial for understanding the solid-state properties and potential applications of these materials in areas like crystal engineering and material science (Butcher et al., 2007).

Applications in Chemistry and Material Science

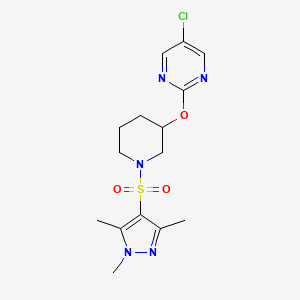

Excited State Intramolecular Hydrogen Atom Transfer

Certain derivatives undergo excited-state intramolecular hydrogen atom transfer, resulting in fluorescence with a large Stokes shift. These properties are significant for applications in fluorescence spectroscopy and the development of fluorescent materials for imaging and sensing (Tasaki et al., 2012).

Hirshfeld Surface Studies

The crystal structures and intermolecular interactions of certain derivatives are analyzed through Hirshfeld surface studies. These studies provide detailed insights into the forces that govern crystal packing and stability, which are critical for the design and synthesis of materials with desired properties (Salian et al., 2018).

Antibacterial Activities

Some fluorinated derivatives exhibit significant antibacterial activity against a range of pathogenic bacteria strains. These findings highlight the potential of these compounds in developing new antibacterial agents and addressing the challenge of antibiotic resistance (Amole et al., 2019).

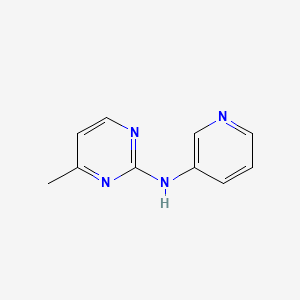

Antioxidant Activity of Aminochalcones

Aminochalcone derivatives demonstrate antioxidant activity, which is crucial for mitigating oxidative stress-related cellular damage. These compounds' free radical scavenging ability indicates potential therapeutic applications in treating diseases associated with oxidative stress (Sulpizio et al., 2016).

properties

IUPAC Name |

(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methylanilino)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO2/c1-15-4-2-5-17(14-15)21-12-10-19(22)16-6-8-18(9-7-16)23-13-3-11-20/h2,4-10,12,14,21H,3,11,13H2,1H3/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKQMIMUXLJRRD-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC=CC(=O)C2=CC=C(C=C2)OCCCF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCCCF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methylphenyl)amino]prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-methyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide](/img/structure/B2432129.png)

![Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2432130.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2432132.png)

![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1lambda6-thiolane-1,1-dione](/img/structure/B2432133.png)